Biotin-PEG1-azide
Overview
Description
Biotin-PEG1-azide is a compound that serves as a cleavable polyethylene glycol linker with a single unit of polyethylene glycol. It is commonly used in the synthesis of antibody-drug conjugates. This compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-PEG1-azide is synthesized through a series of chemical reactions involving biotin and polyethylene glycol. The azide group is introduced via a substitution reaction, where a suitable leaving group is replaced by an azide ion. The reaction conditions typically involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as chromatography to ensure high purity and yield .
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclononyne groups without the need for a copper catalyst.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Dibenzocyclooctyne and Bicyclononyne: Used in SPAAC reactions to react with the azide group.
Major Products:
Triazole Rings: Formed as a result of the azide-alkyne cycloaddition reactions.
Scientific Research Applications
Biotin-PEG1-azide has a wide range of applications in scientific research:
Mechanism of Action
Biotin-PEG1-azide exerts its effects through the azide group, which participates in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages. This reaction is bioorthogonal, meaning it does not interfere with biological systems, making it suitable for use in living organisms .
Comparison with Similar Compounds
- Biotin-PEG2-azide
- Biotin-PEG3-azide
- Biotin-PEG4-azide
Comparison: Biotin-PEG1-azide is unique due to its single unit of polyethylene glycol, which provides a balance between solubility and minimal steric hindrance. In contrast, Biotin-PEG2-azide, Biotin-PEG3-azide, and Biotin-PEG4-azide have longer polyethylene glycol chains, which can increase solubility but may also introduce more steric hindrance .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-azidoethoxy)ethyl]pentanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O3S/c15-20-17-6-8-23-7-5-16-12(21)4-2-1-3-11-13-10(9-24-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22)/t10-,11-,13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBMDEIUGWVWEA-GVXVVHGQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCN=[N+]=[N-])NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCN=[N+]=[N-])NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701118138 | |
Record name | (3aS,4S,6aR)-N-[2-(2-Azidoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701118138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204085-48-2 | |
Record name | (3aS,4S,6aR)-N-[2-(2-Azidoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204085-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3aS,4S,6aR)-N-[2-(2-Azidoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701118138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.